

FT-IR Spectrum Analysis of 2,5-Dibromobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Dibromobenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of **2,5-Dibromobenzoic acid**. This document outlines the key spectral features, provides detailed experimental protocols for sample analysis, and presents the data in a clear, tabular format for easy interpretation and comparison.

Introduction to FT-IR Spectroscopy of 2,5-Dibromobenzoic Acid

FT-IR spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds. For **2,5-Dibromobenzoic acid** ($C_7H_4Br_2O_2$), a substituted aromatic carboxylic acid, FT-IR analysis reveals characteristic vibrational modes of the phenyl ring, the carboxylic acid group, and the carbon-bromine bonds. Understanding these spectral features is crucial for quality control, reaction monitoring, and characterization in various research and development settings, including pharmaceutical synthesis where benzoic acid derivatives are common intermediates.

The molecular structure of **2,5-Dibromobenzoic acid**, with its key functional groups, is the basis for interpreting its infrared spectrum. The spectrum is largely influenced by the vibrational modes of the carboxylic acid dimer formed through intermolecular hydrogen bonding.

Data Presentation: FT-IR Peak Analysis

The FT-IR spectrum of **2,5-Dibromobenzoic acid** is characterized by a series of absorption bands corresponding to specific molecular vibrations. The quantitative data, including wavenumber, intensity, and vibrational assignment, is summarized in the table below. This data is compiled from the analysis of the spectrum obtained from the NIST Chemistry WebBook and comparative analysis with related substituted benzoic acids.

Wavenumber (cm ⁻¹)	Intensity	Vibrational Assignment	Functional Group
~3100 - 2500	Broad, Strong	O-H stretching (in hydrogen-bonded dimer)	Carboxylic Acid
~3080	Medium	C-H stretching	Aromatic Ring
~1700	Strong, Sharp	C=O stretching (in dimer)	Carboxylic Acid
~1580	Medium	C=C stretching	Aromatic Ring
~1470	Medium	C=C stretching	Aromatic Ring
~1420	Medium	In-plane O-H bending coupled with C-O stretching	Carboxylic Acid
~1300	Medium	In-plane O-H bending coupled with C-O stretching	Carboxylic Acid
~1200	Medium	C-O stretching	Carboxylic Acid
~920	Broad, Medium	Out-of-plane O-H bending (dimer)	Carboxylic Acid
~820	Strong	C-H out-of-plane bending	Aromatic Ring
~740	Strong	C-Br stretching	Carbon-Halogen
~680	Medium	C-Br stretching	Carbon-Halogen

Note: The exact peak positions may vary slightly depending on the sample preparation method and the physical state of the sample.

Interpretation of Key Spectral Features

The FT-IR spectrum of **2,5-Dibromobenzoic acid** is dominated by the characteristic absorptions of the carboxylic acid group and the substituted benzene ring.

- O-H Stretching: A very broad and intense absorption band is observed in the region of 3100-2500 cm^{-1} . This is a hallmark of the O-H stretching vibration within a hydrogen-bonded carboxylic acid dimer.[1][2]
- C-H Stretching: Aromatic C-H stretching vibrations typically appear as weaker bands just above 3000 cm^{-1} .[2]
- C=O Stretching: A strong, sharp absorption peak around 1700 cm^{-1} is characteristic of the carbonyl (C=O) stretching vibration in the carboxylic acid dimer.[1] Conjugation with the aromatic ring and the presence of electron-withdrawing bromine atoms influence the exact position of this band.
- Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring give rise to several bands of medium intensity in the 1600-1450 cm^{-1} region.
- C-O Stretching and O-H Bending: The region between 1450 cm^{-1} and 1200 cm^{-1} contains coupled vibrations of the C-O stretching and in-plane O-H bending of the carboxylic acid group.
- Out-of-Plane O-H Bending: A broad band around 920 cm^{-1} is assigned to the out-of-plane bending of the hydrogen-bonded O-H group.
- C-H Out-of-Plane Bending: The strong absorption around 820 cm^{-1} is indicative of the out-of-plane C-H bending vibrations of the substituted benzene ring. The position of this band can provide information about the substitution pattern.
- C-Br Stretching: The carbon-bromine stretching vibrations are expected to appear at lower wavenumbers, typically in the 750-550 cm^{-1} range. The bands observed around 740 cm^{-1} and 680 cm^{-1} are assigned to these vibrations.

Experimental Protocols

Accurate and reproducible FT-IR spectra are highly dependent on proper sample preparation. For a solid compound like **2,5-Dibromobenzoic acid**, several methods can be employed.

Potassium Bromide (KBr) Pellet Method

This is a common technique for obtaining high-quality spectra of solid samples.

- Grinding: Grind a small amount (1-2 mg) of **2,5-Dibromobenzoic acid** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.
- Pellet Formation: Transfer the powder to a pellet press die.
- Pressing: Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.
- Analysis: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Attenuated Total Reflectance (ATR) Method

ATR is a rapid and convenient method that requires minimal sample preparation.

- Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.
- Sample Application: Place a small amount of the powdered **2,5-Dibromobenzoic acid** directly onto the ATR crystal.
- Pressure Application: Apply uniform pressure to the sample using the pressure clamp to ensure good contact with the crystal surface.
- Analysis: Acquire the FT-IR spectrum.

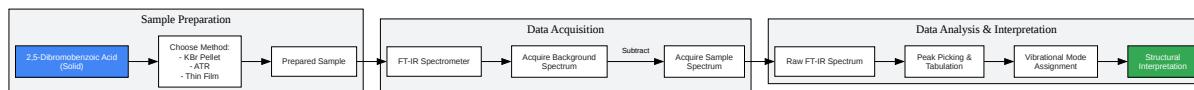
Thin Solid Film Method

This method involves dissolving the sample in a volatile solvent and depositing it onto an IR-transparent window.

- Dissolution: Dissolve a small amount of **2,5-Dibromobenzoic acid** in a suitable volatile solvent (e.g., acetone or methylene chloride) in which it is soluble.
- Deposition: Place a drop of the solution onto a clean, IR-transparent salt plate (e.g., KBr or NaCl).
- Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.
- Analysis: Mount the plate in the spectrometer's sample holder and acquire the spectrum.

Workflow for FT-IR Analysis of **2,5-Dibromobenzoic Acid**

The following diagram illustrates the logical workflow for the FT-IR spectral analysis of **2,5-Dibromobenzoic acid**.



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Caption: Workflow for the FT-IR analysis of **2,5-Dibromobenzoic acid**.

This comprehensive guide provides the necessary information for researchers, scientists, and drug development professionals to effectively utilize FT-IR spectroscopy for the analysis of **2,5-Dibromobenzoic acid**. The provided data and protocols can serve as a valuable resource for quality control, structural elucidation, and further research involving this compound.

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